molecular formula C8H15N3O B13073656 5-Methoxy-1-methyl-3-propyl-1H-pyrazol-4-amine

5-Methoxy-1-methyl-3-propyl-1H-pyrazol-4-amine

Cat. No.: B13073656
M. Wt: 169.22 g/mol
InChI Key: UTFOFQYJDSXYFI-UHFFFAOYSA-N
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Description

5-Methoxy-1-methyl-3-propyl-1H-pyrazol-4-amine is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1-methyl-3-propyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-propyl-1H-pyrazole-4-carboxylic acid with methoxyamine under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1-methyl-3-propyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Methoxy-1-methyl-3-propyl-1H-pyrazol-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxy-1-methyl-3-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-phenyl-1H-pyrazol-4-amine
  • 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
  • 3,5-Dimethyl-1H-pyrazole

Uniqueness

5-Methoxy-1-methyl-3-propyl-1H-pyrazol-4-amine stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, making it a valuable compound for various applications .

Biological Activity

5-Methoxy-1-methyl-3-propyl-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound's molecular formula is C8H12N4OC_8H_{12}N_4O, with a molecular weight of approximately 206.24 g/mol. Its structure features a methoxy group at position 5, a methyl group at position 1, and a propyl chain at position 3 of the pyrazole ring, contributing to its unique chemical reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Notes
Staphylococcus aureus0.125 μg/mLEffective against both MSSA and MRSA .
Escherichia coli8 mg/mLDemonstrated inhibition in biofilm formation .
Bacillus subtilis50 μg/mLComparable activity to standard antibiotics .

The compound's mechanism of action appears to involve the inhibition of bacterial enzymes and disruption of cell wall synthesis, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

This compound has shown promise in modulating inflammatory responses. Studies have demonstrated its ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory pathway.

In vitro experiments revealed that the compound significantly reduced lipopolysaccharide (LPS)-induced inflammation in microglial cells, suggesting potential applications in neuroinflammatory conditions such as Alzheimer's disease .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Notably, it has shown significant cytotoxic effects against HeLa cells and other tumor lines.

Cell Line IC50 Value (μM) Mechanism of Action
HeLa14.31 ± 0.90Induces apoptosis via mitochondrial pathways .
MCF77.01 ± 0.60Inhibits tubulin polymerization .
NCI-H4608.55 ± 0.35Causes cell cycle arrest in G2/M phase .

Docking studies indicate that the compound interacts with key proteins involved in cell proliferation and survival, making it a potential candidate for cancer therapy.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Study : A recent study demonstrated that derivatives of pyrazole compounds, including this compound, exhibited potent antimicrobial activity with MIC values comparable to traditional antibiotics .
  • Anti-inflammatory Research : In vivo studies confirmed that treatment with this compound reduced microglial activation in LPS-injected mice, indicating its potential use in treating neurodegenerative diseases associated with inflammation .
  • Cancer Cell Line Testing : A comprehensive evaluation of various pyrazole derivatives showed that this compound significantly inhibited growth in multiple cancer cell lines, underscoring its versatility as an anticancer agent .

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

5-methoxy-1-methyl-3-propylpyrazol-4-amine

InChI

InChI=1S/C8H15N3O/c1-4-5-6-7(9)8(12-3)11(2)10-6/h4-5,9H2,1-3H3

InChI Key

UTFOFQYJDSXYFI-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C(=C1N)OC)C

Origin of Product

United States

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